molecular formula C18H21NO4 B1245257 1-O-Acetylnorpluviine

1-O-Acetylnorpluviine

Cat. No.: B1245257
M. Wt: 315.4 g/mol
InChI Key: LSBMSYLHJUUWMU-KBAYOESNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Acetylnorpluviine is a bioactive alkaloid belonging to the Amaryllidaceae family, first isolated from Brunsvigia radulosa, a plant traditionally used in South African medicine . Structurally, it is characterized by a lycorane-type skeleton with an acetyl group at the 1-O position and the absence of a methyl group at the C-9 position compared to pluviine derivatives . Its molecular formula is C₁₈H₂₁NO₄ (molecular weight: 315.37 g/mol), and it exists as a white crystalline or amorphous powder with a melting point of 173–187°C and significant optical rotation ([α]D²⁰ = −67° in ethanol) .

Pharmacologically, 1-O-Acetylnorpluviine exhibits moderate antiplasmodial activity against Plasmodium falciparum (strains D10 and FAC8) with IC₅₀ values of 28.3 μg/mL and 34.2 μg/mL, respectively. However, it shows higher cytotoxicity (IC₅₀ = 1.6 μg/mL in BL6 mouse melanoma cells) compared to related alkaloids like hamayne .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

[(1S,15R,16S)-5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-yl] acetate

InChI

InChI=1S/C18H21NO4/c1-10(20)23-15-4-3-11-5-6-19-9-12-7-14(21)16(22-2)8-13(12)17(15)18(11)19/h3,7-8,15,17-18,21H,4-6,9H2,1-2H3/t15-,17-,18-/m1/s1

InChI Key

LSBMSYLHJUUWMU-KBAYOESNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC(=C(C=C4C3)O)OC

Canonical SMILES

CC(=O)OC1CC=C2CCN3C2C1C4=CC(=C(C=C4C3)O)OC

Synonyms

1-O-acetylnorpluviine

Origin of Product

United States

Comparison with Similar Compounds

Key structural distinctions :

  • C-9 demethylation distinguishes it from pluviine derivatives, reducing steric hindrance and altering binding affinity to biological targets .

Pharmacological Activity Comparison

Antiplasmodial and Cytotoxicity Profiles (Table 2)

Compound Antiplasmodial IC₅₀ (μg/mL) Cytotoxicity IC₅₀ (μg/mL) Selectivity Index (SI)
1-O-Acetylnorpluviine D10: 28.3; FAC8: 34.2 1.6 (BL6 cells) 0.06–0.11
Hamayne D10: 15.6; FAC8: 18.2 9.4 0.60–0.99
Lycorine D10: 0.2; FAC8: 0.3 0.5 1.67–2.50
Chloroquine D10: 0.002; FAC8: 0.01 20.9 1045–2090

Findings :

  • 1-O-Acetylnorpluviine’s antiplasmodial activity is 10–15× weaker than lycorine and 14,000× weaker than chloroquine.
  • The low selectivity index (SI < 1) indicates non-specific toxicity, likely due to interactions with eukaryotic topoisomerases or microtubule disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-Acetylnorpluviine
Reactant of Route 2
1-O-Acetylnorpluviine

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